molecular formula C15H16O7 B14007875 2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one CAS No. 85291-09-4

2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one

Cat. No.: B14007875
CAS No.: 85291-09-4
M. Wt: 308.28 g/mol
InChI Key: BEKHKICNAGWDFR-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one is a complex organic compound with the molecular formula C15H16O7. It contains multiple functional groups, including methoxy groups and a ketone, and features a unique indeno-dioxin structure

Preparation Methods

The synthesis of 2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one involves multiple steps. One common method starts with the formation of mono- and di-methoxy-substituted dimers. This is achieved by bubbling HCl gas in dry methanol. The next step involves refluxing in acetic anhydride in the presence of p-toluenesulfonic acid (p-TsOH) to form the final product . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield and purity.

Chemical Reactions Analysis

2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one undergoes various chemical reactions, including:

Scientific Research Applications

2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its full range of effects .

Comparison with Similar Compounds

2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one can be compared with other similar compounds, such as:

Properties

CAS No.

85291-09-4

Molecular Formula

C15H16O7

Molecular Weight

308.28 g/mol

IUPAC Name

2,2,3,3-tetramethoxyindeno[1,2-b][1,4]dioxin-9-one

InChI

InChI=1S/C15H16O7/c1-17-14(18-2)15(19-3,20-4)22-13-11(16)9-7-5-6-8-10(9)12(13)21-14/h5-8H,1-4H3

InChI Key

BEKHKICNAGWDFR-UHFFFAOYSA-N

Canonical SMILES

COC1(C(OC2=C(O1)C3=CC=CC=C3C2=O)(OC)OC)OC

Origin of Product

United States

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